![molecular formula C17H22N2O2 B2644611 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851404-41-6](/img/structure/B2644611.png)

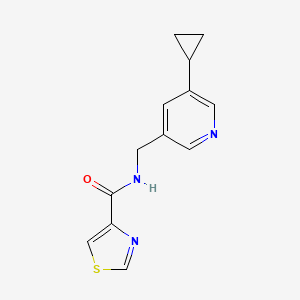

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been studied extensively. For example, a photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . This method is reagent-free, highly atom economical, and provides an efficient greener alternative to all conventional synthesis .Molecular Structure Analysis

The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide” can be represented by the formula C22H18N2O3 . The InChI representation of the molecule isInChI=1S/C22H18N2O3/c1- 15- 9- 10- 16- 13- 17 (21 (25) 23- 19 (16) 12- 15) 14- 24 (18- 6- 3- 2- 4- 7- 18) 22 (26) 20- 8- 5- 11- 27- 20/h2- 13H,14H2,1H3, (H,23,25) . Chemical Reactions Analysis

The reactivity of quinoline derivatives has been explored in various studies. For instance, the reaction of a quinoline derivative with hydrazine led to pyrazolinone . Under PTC conditions, the ketone was reacted with chloroacetonitrile, diethyl malonate, ethyl cyanoacetate, malononitrile, and cyanoacetamide to give various products .Physical And Chemical Properties Analysis

The average mass of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide” is 358.391 and its mono-isotopic mass is 358.13174 . More detailed physical and chemical properties could not be found in the retrieved papers.Applications De Recherche Scientifique

Thermal Degradation Studies

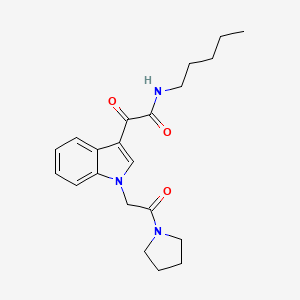

- Thermal Degradation Analysis of Synthetic Cannabinoids: Research on the thermal degradation of synthetic cannabinoids, such as Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC), during gas chromatography–mass spectrometry (GC–MS) analysis highlights the challenges in analyzing such compounds due to their instability under high-temperature conditions. This study provides insights into the decomposition products formed and suggests methods to minimize degradation for accurate analysis (Tsujikawa et al., 2014).

Antimicrobial and Antifungal Activity

- Antimicrobial Activity of Quinoxalines: A theoretical study on quinoxalines as corrosion inhibitors revealed their potential for inhibiting copper corrosion in nitric acid, indicating the versatility of quinoxaline derivatives in various applications, including as antimicrobial agents (Zarrouk et al., 2014).

- Evaluation of Novel Quinolines for Antiplasmodial and Antifungal Activity: Research involving the synthesis of functionalized aminoquinolines showed moderate to potent activity against Plasmodium falciparum and certain fungal strains, highlighting the therapeutic potential of such derivatives in malaria and fungal infections (Vandekerckhove et al., 2015).

Neuroprotection and Disease Treatment

- Neuroprotective Properties of Quinoxalinedione Derivatives: The study of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist, demonstrates its potent and selective inhibition of the non-NMDA glutamate receptor, offering protection against global ischemia. This suggests the compound's relevance in neuroprotective strategies (Sheardown et al., 1990).

Radiosensitization in Cancer Therapy

- Dual PI3K/mTOR Inhibition for Radiosensitization: Research on NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor, reveals its effectiveness in radiosensitizing various cancer cell lines by interfering with DNA damage repair after radiation. This highlights the compound's potential in enhancing cancer treatment efficacy (Cerniglia et al., 2012).

Propriétés

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-3-4-5-16(20)18-9-8-14-11-13-7-6-12(2)10-15(13)19-17(14)21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBPJNDPAQFCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)

![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)

![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)